Scientific Field: Analytical Chemistry
Summary of the Application: N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is used as a coreactant in electrogenerated chemiluminescence (ECL) with tris(2,2’-bipyridine)ruthenium(II). .
Methods of Application or Experimental Procedures: The compound is used as a coreactant in ECL experiments. It is more effective than tripropylamine at gold and platinum electrodes. .
Results or Outcomes: The ECL intensities of the Ru(bpy)3 2+/N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine system are approximately 10 and 36 times stronger than that of Ru(bpy)3 2+/tripropylamine system and about 1.6 and 1.14 times stronger than that of Ru(bpy)3 2+/N-butyldiethanolamine system at Au and Pt electrodes, respectively
Scientific Field: Bioanalytical Chemistry.
Summary of the Application: N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is used as a biological buffer in electrogenerated chemiluminescence (ECL) experiments.
Methods of Application or Experimental Procedures: The compound is used as a biological buffer in ECL experiments.
Scientific Field: Molecular Medicine.
Summary of the Application: N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is used in the conjugation of oligonucleotides.
Methods of Application or Experimental Procedures: The compound is used in the conjugation of oligonucleotides.
Results or Outcomes: Over the years, a very large number of diverse oligonucleotide conjugates have been developed and evaluated for diagnostic, therapeutic, and nanotechnology-based applications.
Summary of the Application: N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine has been explored as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium(II) electrogenerated chemiluminescence (ECL). .
Methods of Application or Experimental Procedures: The presence of primary amine group and hydroxyl groups in N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine promotes the oxidation rates of amine and thus remarkably increases ECL intensity
Results or Outcomes: The ECL intensities of the Ru(bpy)3 2+/N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine system are approximately 10 and 36 times stronger than that of Ru(bpy)3 2+/tripropylamine system
Scientific Field: Pharmaceutical Sciences.
Summary of the Application: N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine has been used in the treatment of hyperphosphatemia.
Methods of Application or Experimental Procedures: The compound is used as a drug carrier in the treatment of hyperphosphatemia.
Results or Outcomes: The treatment was proved effective and was approved by the FDA in 1998.
TPDA is a colorless to light yellow liquid diamine (meaning it has two amine groups) with four propyl chains attached to a central butane backbone. It is synthesized in laboratories and not found naturally []. TPDA's significance lies in its ability to act as a catalyst in various chemical reactions, particularly for hydrogenation processes in the production of polyurethanes [].
The key feature of TPDA's structure is the presence of four primary amine groups (NH2) attached to the propyl chains (3-carbon chains). These amine groups are electron donors due to the lone pair of electrons on the nitrogen atom. The central butane diamine backbone provides a flexible scaffold for the molecule [].
A notable aspect of the structure is the presence of multiple functional groups (amine) capable of forming bonds with other molecules, making TPDA a versatile ligand in coordination chemistry [].
The specific synthesis of TPDA is not readily available in open scientific literature. However, patents suggest it can be prepared through the reaction of a diamine with acrylonitrile [].
TPDA acts as a ligand, forming complexes with transition metals. These complexes then become active catalysts for various reactions. A crucial application is hydrogenation, where TPDA-metal complexes facilitate the addition of hydrogen to unsaturated molecules. For example, TPDA can be used as an additive to Raney nickel catalysts for hydrogenation reactions in polyurethane production [].
Corrosive